Cas no 220696-21-9 (3-Furancarbonitrile, 2-amino-4-methyl-5-phenyl-)

3-Furancarbonitrile, 2-amino-4-methyl-5-phenyl- structure
220696-21-9 structure
Product Name:3-Furancarbonitrile, 2-amino-4-methyl-5-phenyl-
CAS No:220696-21-9
MF:C12H10N2O
MW:198.22060251236
CID:1406995
PubChem ID:10198091
Update Time:2025-04-20

3-Furancarbonitrile, 2-amino-4-methyl-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Furancarbonitrile, 2-amino-4-methyl-5-phenyl-
    • 2-amino-4-methyl-5-phenylfuran-3-carbonitrile
    • SCHEMBL8159685
    • DTXSID20436645
    • 220696-21-9
    • Inchi: 1S/C12H10N2O/c1-8-10(7-13)12(14)15-11(8)9-5-3-2-4-6-9/h2-6H,14H2,1H3
    • InChI Key: NDXAUQBKYIDUFC-UHFFFAOYSA-N
    • SMILES: O1C(=C(C#N)C(C)=C1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 198.0794
  • Monoisotopic Mass: 198.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 63Ų

Experimental Properties

  • PSA: 62.95
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